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Compound of Interest

Compound Name: Chloroethyne

Cat. No.: B1205976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for chloroethyne (C₂HCl), a molecule of interest in various fields of chemical research. This

document collates available infrared (IR), nuclear magnetic resonance (NMR), and mass

spectrometry (MS) data, outlines experimental protocols, and presents logical workflows for its

spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for chloroethyne.

Infrared (IR) Spectroscopy
The vibrational frequencies of chloroethyne in the gas phase have been well-characterized.

The molecule belongs to the C∞v point group and possesses three fundamental vibrational

modes.
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Vibrational Mode Assignment
Wavenumber
(cm⁻¹)

Intensity

ν₁ C-H stretch 3340 Very Strong

ν₂ C≡C stretch 2110 Very Strong

ν₃ C-Cl stretch 756 Very Strong

Data sourced from the

NIST Chemistry

WebBook.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to its simple structure, the NMR spectra of chloroethyne are expected to be

straightforward. However, experimental ¹³C NMR data is not readily available in the surveyed

literature.

¹H NMR: The single proton in chloroethyne gives rise to a singlet in the ¹H NMR spectrum.

Nucleus Chemical Shift (δ) in ppm Multiplicity

¹H 1.80 Singlet

Observed value in good

agreement with a calculated

value of 1.95 ppm.[2]

¹³C NMR: Experimental ¹³C NMR data for chloroethyne is not available in the public domain.

Theoretical calculations and data from similar haloalkynes suggest the following estimated

chemical shifts.
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Nucleus Estimated Chemical Shift (δ) in ppm

C-H 70 - 80

C-Cl 40 - 50

These are estimated values based on general

trends for haloalkynes.

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of chloroethyne provides valuable information

about its molecular weight and fragmentation patterns.

m/z Relative Intensity (%) Assignment

60 100 [C₂H³⁵Cl]⁺ (Molecular Ion, M⁺)

62 32
[C₂H³⁷Cl]⁺ (Molecular Ion

Isotope, [M+2]⁺)

59 ~10 [C₂³⁵Cl]⁺ (Loss of H)

61 ~3 [C₂³⁷Cl]⁺ (Loss of H)

35 ~20 [³⁵Cl]⁺

37 ~7 [³⁷Cl]⁺

24 ~15 [C₂]⁺

Data interpreted from the NIST

Mass Spectrometry Data

Center.[3]

Experimental Protocols
The acquisition of high-quality spectroscopic data for chloroethyne requires careful

consideration of its physical properties as a volatile and potentially hazardous gas. The

following are generalized protocols based on standard laboratory practices for similar

compounds.
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Safety Precautions
Warning: Chloroethyne is a potentially explosive and toxic gas. All handling must be

conducted in a well-ventilated fume hood by trained personnel.

Personal Protective Equipment (PPE): Wear safety goggles, flame-retardant lab coat, and

appropriate gloves.

Ventilation: Use a certified fume hood with a face velocity of at least 100 ft/min.

Containment: Handle in a sealed system whenever possible. Avoid contact with incompatible

materials such as strong oxidizing agents, bases, and certain metals.

Disposal: Dispose of any waste in accordance with institutional and national regulations for

hazardous materials.

Infrared (IR) Spectroscopy Protocol (Gas Phase)
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell

is required. The path length of the gas cell should be chosen based on the sample

concentration; a longer path length (e.g., 10 cm or greater) is suitable for low concentrations.

Sample Preparation:

Evacuate the gas cell to remove any atmospheric gases.

Introduce a small partial pressure of chloroethyne gas into the cell. The pressure should

be optimized to obtain an absorbance in the linear range of the detector.

Data Acquisition:

Record a background spectrum of the evacuated gas cell.

Record the sample spectrum.

The spectrum should be recorded at a suitable resolution (e.g., 1 cm⁻¹) to resolve the

rotational-vibrational fine structure if desired.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Instrumentation: A high-resolution NMR spectrometer.

Sample Preparation:

Chloroethyne gas can be condensed at low temperature (e.g., using a liquid nitrogen

bath) into a cooled, thick-walled NMR tube containing a deuterated solvent.

Alternatively, a solution can be prepared by bubbling the gas through the deuterated

solvent in an NMR tube at low temperature.

A suitable deuterated solvent would be one that is a good solvent for chloroethyne and

has minimal overlapping signals, such as deuterated chloroform (CDCl₃) or deuterated

acetone ((CD₃)₂CO).

The NMR tube must be properly sealed to prevent the volatile sample from escaping.

Data Acquisition:

Acquire ¹H and, if possible, ¹³C NMR spectra using standard acquisition parameters.

For ¹³C NMR, a longer acquisition time may be necessary due to the low natural

abundance of the ¹³C isotope and the absence of protons on one of the carbon atoms.

Mass Spectrometry (MS) Protocol
Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source.

Sample Introduction:

As a gas, chloroethyne can be introduced directly into the ion source via a gas inlet

system with a needle valve to control the flow rate.

Data Acquisition:

Acquire the mass spectrum over a suitable m/z range (e.g., 10-100 amu).
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The electron energy for EI is typically 70 eV.

Visualization of Spectroscopic Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of

chloroethyne.
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Workflow for Spectroscopic Analysis of Chloroethyne

Safety First

Sample Preparation

Data Acquisition

Data Analysis

Risk Assessment

Wear Appropriate PPE

Work in Fume Hood

Obtain Chloroethyne

Prepare Gas Cell Prepare NMR Tube (Low Temp) Prepare Gas Inlet

FTIR Spectroscopy NMR Spectroscopy Mass Spectrometry

Analyze Vibrational Modes Analyze Chemical Shifts Analyze Fragmentation
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Relationship Between Spectroscopic Techniques for Chloroethyne

Chloroethyne

IR Spectroscopy

Vibrational Modes

NMR Spectroscopy

Nuclear Environment

Mass Spectrometry

Molecular Mass & Fragmentation

Functional_Groups

Identifies C-H, C≡C, C-Cl bonds

Connectivity

Confirms H and C framework

Molecular_Formula

Confirms C₂HCl

Structural_Elucidation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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